molecular formula C10H11N3O2 B1386246 N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1157107-85-1

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B1386246
CAS No.: 1157107-85-1
M. Wt: 205.21 g/mol
InChI Key: IOOUCGQPOUHVCJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell proliferation, apoptosis, and differentiation. The compound modulates cell signaling pathways, such as the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . These effects are particularly significant in cancer cells, where the compound has demonstrated cytotoxic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to changes in cellular processes. For example, it inhibits the activity of kinases involved in cell signaling, resulting in altered gene expression and cellular responses . Additionally, the compound may interact with DNA, affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may affect the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cells, it can localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its hydroxyethyl group, which imparts specific chemical properties and biological activities. This differentiates it from other imidazo[1,2-a]pyridine derivatives that may lack this functional group .

Properties

IUPAC Name

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-6-4-11-10(15)8-7-13-5-2-1-3-9(13)12-8/h1-3,5,7,14H,4,6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUCGQPOUHVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

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